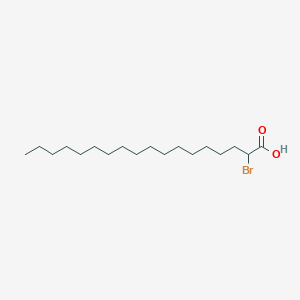

Acide 2-bromostéarique

Vue d'ensemble

Description

Dot1L-IN-4 est un puissant inhibiteur de la protéine DOT1L (Disruptor of telomeric silencing 1-like). Ce composé a montré une efficacité significative dans l'inhibition de la méthylation de l'histone H3 sur la lysine 79 (H3K79), une modification associée à la régulation de l'expression des gènes. Dot1L-IN-4 a une valeur IC50 de 0,11 nM, ce qui en fait un inhibiteur très efficace .

Applications De Recherche Scientifique

Dot1L-IN-4 has a wide range of applications in scientific research:

Chemistry: It is used as a tool compound to study the role of DOT1L in histone methylation and gene regulation.

Biology: Researchers use Dot1L-IN-4 to investigate the biological functions of DOT1L in cellular processes, including cell cycle regulation and differentiation.

Industry: The compound is used in the development of new drugs targeting epigenetic modifications and in the production of research reagents.

Safety and Hazards

Mécanisme D'action

Target of Action

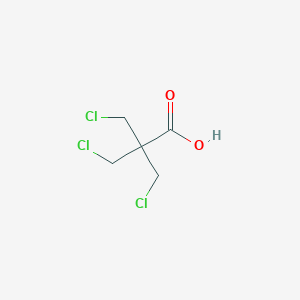

2-Bromostearic acid, also known as 2-Bromooctadecanoic acid, is an organic compound that is often used in organic synthesis as a catalyst or initiator

Mode of Action

It is known to be used as a catalyst or initiator in organic synthesis , suggesting that it may interact with its targets to facilitate chemical reactions

Analyse Biochimique

Biochemical Properties

2-Bromostearic acid is known to inhibit fatty acid oxidation . It acts as a mitochondrial carnitine palmitoyltransferase I (CPT I) inhibitor . CPT I is a key enzyme in the transport of long-chain fatty acids into mitochondria, where they undergo beta-oxidation for energy production. By inhibiting CPT I, 2-Bromostearic acid can potentially affect energy metabolism within cells.

Cellular Effects

It is known that the compound can depress endogenous respiration in skin cells . This suggests that 2-Bromostearic acid may have significant effects on cellular metabolism and energy production.

Molecular Mechanism

Its role as a CPT I inhibitor suggests that it may exert its effects by binding to this enzyme and preventing it from transporting long-chain fatty acids into mitochondria . This could lead to changes in cellular energy metabolism and potentially affect other processes that depend on energy production.

Metabolic Pathways

As a CPT I inhibitor, it is likely to be involved in the metabolism of long-chain fatty acids

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de Dot1L-IN-4 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent :

Formation de la structure de base : La structure de base est synthétisée par une série de réactions de condensation et de cyclisation.

Modifications de groupes fonctionnels : Divers groupes fonctionnels sont introduits par des réactions de substitution et d'addition pour améliorer l'activité inhibitrice du composé.

Purification : Le produit final est purifié en utilisant des techniques telles que la recristallisation et la chromatographie pour atteindre une pureté élevée.

Méthodes de production industrielle : La production industrielle de Dot1L-IN-4 suit des voies de synthèse similaires, mais à plus grande échelle. L'optimisation des conditions réactionnelles, telles que la température, la pression et le choix du solvant, est cruciale pour maximiser le rendement et la pureté. Des réacteurs à flux continu et des plateformes de synthèse automatisées sont souvent utilisés pour rationaliser le processus de production.

Analyse Des Réactions Chimiques

Types de réactions : Dot1L-IN-4 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier certains groupes fonctionnels, ce qui peut modifier l'activité du composé.

Substitution : Les réactions de substitution sont utilisées pour introduire ou remplacer des groupes fonctionnels, en adaptant les propriétés du composé.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes, les agents alkylants et les nucléophiles sont utilisés dans des conditions contrôlées.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés ou carboxylés, tandis que la substitution peut introduire divers groupes fonctionnels tels que les halogénures ou les chaînes alkyles.

4. Applications de la recherche scientifique

Dot1L-IN-4 a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme composé outil pour étudier le rôle de DOT1L dans la méthylation des histones et la régulation des gènes.

Biologie : Les chercheurs utilisent Dot1L-IN-4 pour étudier les fonctions biologiques de DOT1L dans les processus cellulaires, y compris la régulation du cycle cellulaire et la différenciation.

Industrie : Le composé est utilisé dans le développement de nouveaux médicaments ciblant les modifications épigénétiques et dans la production de réactifs de recherche.

5. Mécanisme d'action

Dot1L-IN-4 exerce ses effets en inhibant l'activité enzymatique de DOT1L, empêchant la méthylation de l'histone H3 sur la lysine 79. Cette inhibition perturbe la régulation normale de l'expression des gènes, entraînant des modifications des fonctions cellulaires. Les cibles moléculaires de Dot1L-IN-4 comprennent le site actif de DOT1L, où il se lie et bloque l'activité de l'enzyme. Cette inhibition affecte diverses voies de signalisation impliquées dans la prolifération cellulaire, la différenciation et la survie .

Composés similaires :

EPZ-5676 : Un autre inhibiteur de DOT1L avec une structure chimique différente mais une activité inhibitrice similaire.

SGC0946 : Un inhibiteur de DOT1L puissant et sélectif utilisé dans des études de recherche.

Comparaison : Dot1L-IN-4 est unique en raison de sa forte puissance et de sa spécificité pour DOT1L. Comparé à EPZ-5676 et SGC0946, Dot1L-IN-4 a une valeur IC50 inférieure, indiquant une activité inhibitrice plus forte. De plus, Dot1L-IN-4 s'est avéré efficace dans divers modèles cellulaires et animaux, ce qui en fait un outil précieux pour étudier les processus liés à DOT1L .

Dot1L-IN-4 se distingue comme un puissant inhibiteur de DOT1L, avec des applications significatives dans la recherche et des utilisations thérapeutiques potentielles. Ses propriétés uniques et sa forte puissance en font un composé précieux pour étudier la régulation épigénétique et développer de nouveaux traitements pour les maladies associées à la méthylation des histones.

Comparaison Avec Des Composés Similaires

EPZ-5676: Another DOT1L inhibitor with a different chemical structure but similar inhibitory activity.

SGC0946: A potent and selective DOT1L inhibitor used in research studies.

Comparison: Dot1L-IN-4 is unique due to its high potency and specificity for DOT1L. Compared to EPZ-5676 and SGC0946, Dot1L-IN-4 has a lower IC50 value, indicating stronger inhibitory activity. Additionally, Dot1L-IN-4 has been shown to be effective in various cellular and animal models, making it a valuable tool for studying DOT1L-related processes .

Dot1L-IN-4 stands out as a powerful inhibitor of DOT1L, with significant applications in research and potential therapeutic uses. Its unique properties and high potency make it a valuable compound for studying epigenetic regulation and developing new treatments for diseases associated with histone methylation.

Propriétés

IUPAC Name |

2-bromooctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35BrO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h17H,2-16H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBFFJIZAKABSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883331 | |

| Record name | Octadecanoic acid, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142-94-9 | |

| Record name | 2-Bromooctadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromostearic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromostearic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58376 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecanoic acid, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecanoic acid, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromostearic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.067 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

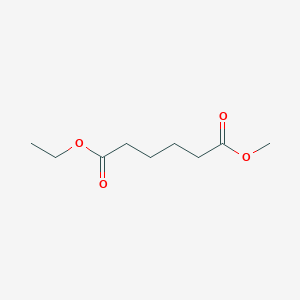

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-Bromooctadecanoic acid affect skin respiration, and why is this significant?

A1: [] 2-Bromooctadecanoic acid has been shown to depress the endogenous respiration of skin slices. This effect is particularly pronounced in the absence of glucose. This finding is important because cells in the upper layers of the epidermis exist in a glucose-free environment. Consequently, when assessing the potential toxicity of substances using in vitro skin models, it is crucial to consider their effects both in the presence and absence of glucose. This approach provides a more accurate representation of the compound's impact on different skin layers.

Q2: Was 2-Bromooctadecanoic acid effective in deterring drywood termite feeding in the presented research?

A2: Unfortunately, the provided research abstract [] does not mention the results of using 2-Bromooctadecanoic acid as a drywood termite feeding deterrent. The abstract focuses on other substances tested for their effectiveness against Western drywood termites.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.